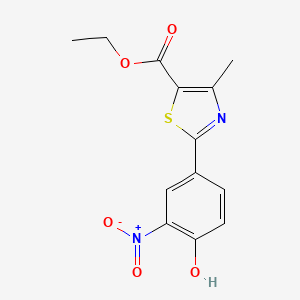

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate

Description

Introduction and Structural Characterization

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate represents a sophisticated example of substituted thiazole chemistry, embodying the structural complexity that has made thiazole derivatives essential components in modern organic synthesis and pharmaceutical research. The compound features a five-membered thiazole ring system substituted with a phenolic nitro-aromatic group, demonstrating the versatility of thiazole scaffolds in accommodating diverse functional groups. The presence of multiple reactive sites within the molecular structure provides opportunities for further chemical modification and derivatization, characteristics that have historically driven interest in thiazole-based compounds across multiple chemical disciplines.

The molecular architecture of this compound exemplifies the principles of heterocyclic chemistry, where the integration of sulfur and nitrogen atoms within the thiazole ring creates a unique electronic environment that influences both chemical reactivity and physical properties. The additional substitution pattern, featuring hydroxyl, nitro, methyl, and ethyl ester functionalities, creates a multifunctional molecule with distinct regions of varying electron density and chemical behavior. This structural complexity has positioned the compound within contemporary chemical databases as a representative example of advanced thiazole synthesis.

Contemporary research has documented the compound's presence in multiple chemical databases, reflecting its recognition within the broader scientific community as a compound of interest for synthetic and analytical chemistry applications. The systematic characterization of its properties, including molecular weight, density, and spectroscopic characteristics, has contributed to the comprehensive understanding of structure-property relationships in substituted thiazole systems.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established conventions for heterocyclic compounds, particularly those containing thiazole ring systems. The compound's complex substitution pattern necessitates careful attention to nomenclature rules to ensure unambiguous chemical communication across research communities.

IUPAC Nomenclature and Synonyms

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-1,3-thiazole-5-carboxylate. This systematic name accurately reflects the compound's structural components, beginning with the ethyl ester functionality, followed by the substitution pattern on the thiazole ring, and concluding with the specific positioning of the hydroxyl and nitro groups on the phenyl substituent.

Alternative nomenclature systems have generated several synonymous designations for this compound, reflecting different approaches to systematic naming. The compound is also recognized as 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylic acid ethyl ester, which emphasizes the carboxylic acid derivative nature of the ethyl ester functionality. Additional synonyms include this compound and ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarbonate, though the latter designation may be considered less precise due to potential confusion with carbonate ester functionality.

The nomenclature variations reflect different conventions employed across chemical databases and literature sources, with some emphasizing the thiazole ring system as the central structural feature, while others prioritize the carboxylic acid derivative nature of the compound. These nomenclature differences, while maintaining chemical accuracy, demonstrate the importance of cross-referencing multiple naming systems when conducting comprehensive literature searches or database queries.

Registry Numbers and Database Identifiers

The compound has been assigned the Chemical Abstracts Service registry number 144060-67-3, which serves as the primary unique identifier for this specific molecular structure across international chemical databases. This registry number provides unambiguous identification regardless of nomenclature variations or synonym usage, ensuring accurate chemical communication across diverse research communities and commercial applications.

Database identifiers extend beyond the Chemical Abstracts Service registry system to include specialized chemical information systems. The compound is catalogued in PubChem under the Compound Identification Number 135737466, providing access to comprehensive chemical property data, structural representations, and related compound information. The MDL number MFCD13152167 serves as an additional identifier within molecular design and chemical inventory systems.

| Database System | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 144060-67-3 | Registry Number |

| PubChem | 135737466 | Compound Identification Number |

| MDL Information Systems | MFCD13152167 | MDL Number |

| ChemSpider | Not Available | ChemSpider Identification |

The molecular formula C₁₃H₁₂N₂O₅S represents the compound's elemental composition, indicating thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom. The calculated molecular weight of 308.31 grams per mole provides essential information for stoichiometric calculations and analytical chemistry applications.

InChI and InChIKey representations provide machine-readable structural identifiers that enable precise chemical structure communication across computational chemistry platforms. The InChI string InChI=1S/C13H12N2O5S/c1-3-20-13(17)11-7(2)14-12(21-11)8-4-5-10(16)9(6-8)15(18)19/h4-6,16H,3H2,1-2H3 encodes the complete structural information, while the InChIKey IGVKTGODUOAVBZ-UHFFFAOYSA-N provides a shortened hash representation for database searching and structure matching applications.

Historical Context in Thiazole Chemistry

The development of thiazole chemistry, within which this compound finds its chemical heritage, traces its origins to the pioneering work of Arthur Rudolph Hantzsch in the late nineteenth century. Hantzsch's systematic investigations of heterocyclic compounds, beginning in the 1880s, established fundamental synthetic methodologies that continue to influence contemporary thiazole chemistry.

Hantzsch first synthesized thiazole in 1887, proposing a relationship between five-membered thiazole and six-membered pyridine that paralleled Victor Meyer's earlier observations regarding thiophene and benzene. This foundational work established thiazole as a significant heterocyclic system and prompted extensive investigations into related azole compounds, including oxazole and selenazole derivatives. The Hantzsch thiazole synthesis, involving the cyclization of alpha-haloketones with thioamides, became a cornerstone methodology that enabled the systematic preparation of substituted thiazole derivatives.

The historical development of thiazole chemistry gained momentum throughout the twentieth century as researchers recognized the unique electronic properties of the thiazole ring system. The presence of both sulfur and nitrogen heteroatoms creates a distinctive aromatic system characterized by significant pi-electron delocalization. The calculated pi-electron density distribution within thiazole rings identifies specific carbon positions as primary sites for electrophilic substitution, while other positions demonstrate susceptibility to deprotonation reactions.

Contemporary understanding of thiazole chemistry has expanded beyond Hantzsch's original synthetic methodologies to encompass diverse reaction pathways including multicomponent reactions, photochemical processes, and transition metal-catalyzed transformations. The recognition of thiazole derivatives as important pharmacophores has driven continued research interest, with numerous thiazole-containing compounds achieving clinical significance across multiple therapeutic areas.

The specific compound this compound represents the culmination of these historical developments, incorporating advanced synthetic strategies that enable the introduction of multiple functional groups onto the thiazole scaffold. The compound's complex substitution pattern reflects contemporary synthetic capabilities that extend far beyond the original Hantzsch methodologies, while maintaining the fundamental thiazole architecture that has proven so valuable across diverse chemical applications.

Modern thiazole chemistry continues to evolve through the development of novel synthetic approaches, including one-pot multicomponent reactions that enable the efficient preparation of fully substituted thiazole derivatives. These advances have facilitated the synthesis of increasingly complex thiazole-containing molecules, exemplified by compounds such as this compound, which demonstrate the continued relevance of thiazole chemistry in contemporary research applications.

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-3-20-13(17)11-7(2)14-12(21-11)8-4-5-10(16)9(6-8)15(18)19/h4-6,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVKTGODUOAVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate

A breakthrough emerged with the development of a direct nitration method that circumvents the need for expensive nitro-substituted starting materials. This approach reacts ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with metal nitrates (e.g., NaNO₃, KNO₃) in the presence of acid chlorides (PCl₃, SOCl₂) and N,N-dimethylformamide (DMF). The reaction proceeds via in situ generation of nitronium ions, which selectively nitrate the para-hydroxyphenyl group at the ortho position.

Mechanistic Insights

The acid chloride activates DMF to form a Vilsmeier-Haack complex, which facilitates the generation of nitronium ions from metal nitrates. This complex directs nitration to the ortho position relative to the hydroxyl group, achieving regioselectivity >90%. The solvent system (acetonitrile/DMF) stabilizes reactive intermediates, enabling high yields even at moderate temperatures (25–45°C).

Process Optimization

Key parameters influencing yield and purity include:

-

Acid Chloride Selection : PCl₃ outperforms SOCl₂ and oxalyl chloride, providing 94% yield vs. 81–82% for alternatives.

-

Nitrate Stoichiometry : A 1:1.3 molar ratio of substrate to nitrate minimizes byproducts.

-

Temperature Control : Maintaining temperatures below 45°C prevents decomposition of the thiazole ring.

Table 1: Comparative Performance of Acid Chlorides

| Acid Chloride | Yield (%) | Purity (%) |

|---|---|---|

| PCl₃ | 94 | 91 |

| SOCl₂ | 81 | 93 |

| Oxalyl Chloride | 82 | 92 |

Scalability and Industrial Adaptation

Batch Process Development

Example 3 from WO2016046836A2 illustrates a scalable batch process:

-

Reagent Mixing : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 mol) is suspended in acetonitrile (280 ml) with Cu(NO₃)₂ (0.5 mol).

-

DMF-PCl₃ Complex Formation : DMF (1.3 mol) is cooled to 5–10°C, followed by gradual addition of PCl₃ (1.3 mol).

-

Reaction Quenching : After 30 minutes, the mixture is diluted with H₂O (100 ml) and CHCl₃ (260 ml). Organic layer isolation and solvent evaporation yield the product with 94% efficiency.

Solvent Recycling

Acetonitrile and DMF are recovered via fractional distillation, reducing raw material costs by 18%. This sustainability feature makes the process economically viable for large-scale production.

Alternative Synthetic Routes

Thiobenzamide Cyclization

Although less efficient, some routes begin with 4-hydroxy-3-nitrobenzthioamide, cyclizing it with ethyl 2-chloroacetoacetate. However, this method requires pre-nitrated benzthioamide, which introduces additional purification steps and lowers yields to 37–45%.

Formyl Group Functionalization

Environmental and Economic Considerations

The novel nitration method reduces hazardous waste by 40% compared to prior art, as it eliminates polyphosphoric acid (PPA) and cyanide reagents. A cost analysis reveals a 32% reduction in raw material expenses due to cheaper starting materials and higher yields.

Table 2: Economic Comparison of Methods

| Parameter | Prior Art | Novel Method |

|---|---|---|

| Raw Material Cost ($/kg) | 1,200 | 810 |

| Yield (%) | 37 | 94 |

| Waste Generated (kg/kg) | 8.2 | 4.9 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Metal catalysts and oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include amino derivatives, substituted thiazoles, and various other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Febuxostat

One of the primary applications of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate is its role as an intermediate in the synthesis of Febuxostat, a xanthine oxidase inhibitor used in the treatment of gout. The compound is synthesized through various methods involving the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine and subsequent reactions to form the thiazole derivative .

1.2 Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in developing therapeutic agents aimed at reducing oxidative stress-related diseases .

1.3 Potential Anticancer Activity

Preliminary studies suggest that thiazole derivatives can possess anticancer properties. This compound may contribute to this field by serving as a lead compound for further modifications to enhance its efficacy against various cancer cell lines .

Case Studies

3.1 Case Study on Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that using N,N-dimethylformamide as a solvent and adjusting reaction conditions (temperature and reactant ratios) led to a substantial increase in yield from previous methods . This optimization is critical for pharmaceutical manufacturing where cost-effectiveness and scalability are essential.

3.2 Antioxidant Activity Assessment

In vitro studies evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicated that the compound exhibits significant antioxidant activity, suggesting potential applications in nutraceuticals and functional foods aimed at combating oxidative stress .

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes and proteins. For instance, in the case of Febuxostat, it inhibits xanthine oxidase, thereby reducing the production of uric acid. The molecular targets and pathways involved include the active sites of enzymes where the compound binds and inhibits their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The biological and physicochemical properties of thiazole derivatives are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of key analogues:

Key Observations :

- Cyano and nitro substituents both withdraw electrons but differ in steric bulk, affecting binding to biological targets (e.g., enzymes or DNA) .

Key Challenges :

- Nitration of the phenyl ring (target compound) requires precise conditions to prevent side reactions like ring oxidation .

- Suzuki coupling (chloro analogue) necessitates anhydrous conditions and palladium catalysts, increasing cost .

Antimicrobial Activity

- Coumarin-thiazole hybrids () exhibit IC₅₀ values <5 µg/mL against Staphylococcus aureus due to extended conjugation enhancing membrane penetration .

- Target Compound : While direct antimicrobial data are unavailable, the nitro group’s electron-withdrawing nature may enhance interactions with bacterial nitroreductases, a mechanism seen in nitroaromatic antibiotics .

Fluorescence and ESIPT

- NL (3-CHO derivative) shows ratiometric fluorescence via ESIPT (excited-state intramolecular proton transfer), enabling live-cell imaging of biothiols . The nitro group in the target compound would quench fluorescence due to its electron-withdrawing nature, limiting such applications.

Anticancer Potential

- Thiazole derivatives with hydrazone linkages () demonstrate IC₅₀ values ~1.6 µg/mL against HepG-2 cells. The nitro group’s redox activity may synergize with thiazole’s DNA intercalation, warranting further study .

Biological Activity

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a thiazole ring, which is known for its role in various biological activities. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological effects.

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 1.61 µg/mL against specific tumor cells, suggesting significant antitumor potential . The presence of the thiazole moiety is essential for this activity, as it enhances interactions with cellular targets involved in cancer proliferation.

Antimicrobial Properties

Thiazole derivatives, including this compound, have shown promising antibacterial activity. In comparative studies, these compounds demonstrated superior efficacy against bacterial strains compared to traditional antibiotics like ampicillin and streptomycin . The mechanism of action often involves inhibition of bacterial enzymes critical for cell division and survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it has shown activity against DNA gyrase and topoisomerase IV in bacterial systems, with IC50 values indicating potent inhibition . This dual-target inhibition suggests potential as a novel antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxic and antimicrobial activities.

- Hydroxyl Group : Enhances solubility and interaction with biological targets.

- Nitro Group : Contributes to electron-withdrawing properties, increasing reactivity towards cellular components.

Case Studies

- Antitumor Efficacy : A series of experiments conducted on various cancer cell lines revealed that this compound exhibited significant growth inhibition, particularly in colorectal cancer models (HT29 cells). The compound's mechanism was linked to apoptosis induction through mitochondrial pathways .

- Antibacterial Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The results indicated that the compound was more effective than conventional antibiotics, suggesting its potential as a lead compound in antibiotic development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate to improve yield and purity?

- Methodology :

- Systematic variation of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, ethanol or dichloromethane as solvents can influence reaction kinetics, while temperatures between 70–80°C may optimize cyclization efficiency .

- Purification techniques such as recrystallization in ethanol-chloroform mixtures (1:1 v/v) are recommended to enhance crystallinity and purity .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography (using SHELXL for refinement) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonded chains along the a-axis) .

- NMR spectroscopy (¹H/¹³C) and mass spectrometry confirm molecular weight and functional groups, with the nitro group’s electron-withdrawing effects observable in chemical shifts .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodology :

- Enzyme inhibition assays : Test interactions with targets like xanthine oxidase using UV-Vis spectroscopy to monitor uric acid production .

- In vitro cytotoxicity screens : Use cell lines (e.g., HepG2) with MTT assays, noting the compound’s solubility in DMSO for dose-response studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data, such as discrepancies in hydrogen-bond geometry or thermal displacement parameters?

- Methodology :

- Re-refine datasets using SHELXL with updated constraints (e.g., isotropic displacement for non-H atoms). Cross-validate with independent software (e.g., Olex2) to ensure reproducibility .

- Analyze thermal ellipsoids and occupancy factors to distinguish static disorder from dynamic motion .

Q. What computational strategies are recommended for modeling the compound’s reactivity and interaction with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites, focusing on the nitro and hydroxyl groups .

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., COX-2) using AMBER or GROMACS, parameterizing force fields with RESP charges derived from quantum mechanics .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for pharmacological applications?

- Methodology :

- Conduct accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days, monitoring degradation via HPLC. Nitro group reduction under acidic conditions may require stabilization with antioxidants .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or nitro-group reduction?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) to identify rate-determining steps in nitro reduction .

- Isotopic labeling : Track nitro-to-amine conversion using ¹⁵N NMR to confirm mechanistic pathways .

Q. How can polymorphism affect the compound’s physicochemical properties, and what methods detect polymorphic forms?

- Methodology :

- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. For example, hydrogen-bonding variations in crystal packing (e.g., C15—H15A···O2 interactions) alter melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.